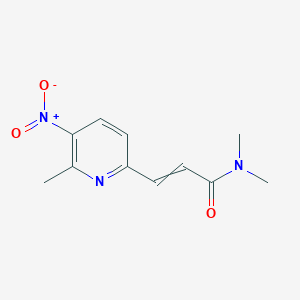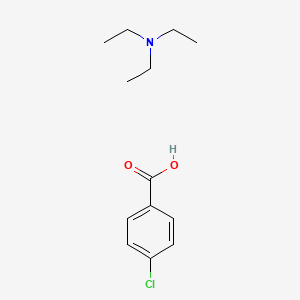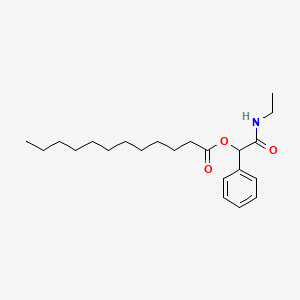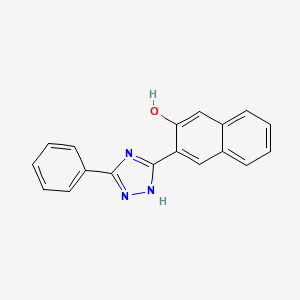![molecular formula C11H22O3 B14380277 2,6-Bis[(propan-2-yl)oxy]oxane CAS No. 90139-81-4](/img/structure/B14380277.png)
2,6-Bis[(propan-2-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(propan-2-yl)oxy]oxane is an organic compound that consists of a six-membered ring containing five carbon atoms and one oxygen atom. This compound is a derivative of oxane, also known as tetrahydropyran, which is a saturated heterocyclic compound. The presence of two isopropoxy groups at the 2 and 6 positions of the oxane ring makes this compound unique and interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(propan-2-yl)oxy]oxane typically involves the reaction of oxane with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then reacts with isopropyl alcohol to form the desired product. The reaction conditions usually involve moderate temperatures and the use of a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(propan-2-yl)oxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Bis[(propan-2-yl)oxy]oxane has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis. The compound can be easily removed under acidic conditions, making it useful for multi-step synthesis.
Biology: Investigated for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays.
Medicine: Explored for its potential therapeutic properties. Some derivatives have been studied for their anti-inflammatory and antimicrobial activities.
Industry: Used as a solvent and intermediate in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Bis[(propan-2-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its isopropoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: The parent compound of 2,6-Bis[(propan-2-yl)oxy]oxane, consisting of a six-membered ring with one oxygen atom.
2,5-Dimethyltetrahydrofuran: A similar compound with two methyl groups at the 2 and 5 positions of the tetrahydrofuran ring.
1,4-Dioxane: A six-membered ring with two oxygen atoms at the 1 and 4 positions.
Uniqueness
This compound is unique due to the presence of two isopropoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
90139-81-4 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2,6-di(propan-2-yloxy)oxane |
InChI |
InChI=1S/C11H22O3/c1-8(2)12-10-6-5-7-11(14-10)13-9(3)4/h8-11H,5-7H2,1-4H3 |
Clé InChI |
ADNGLYCUYAXRJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1CCCC(O1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14380210.png)
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)

![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)


![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)
![3,5,5,8,8-Pentamethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14380254.png)

![2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate](/img/structure/B14380267.png)
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)
